[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide
Description
The compound [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide features a complex fused pyridino-pyrimidine core with a 2-hydroxyethyl substituent at position 1 and an oxolan-2-ylmethyl carboxamide group at position 3. The hydroxyethyl group may enhance solubility, while the oxolan-2-ylmethyl moiety could influence lipophilicity and target binding .
Properties
Molecular Formula |
C19H21N5O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O4/c20-16-13(18(26)21-11-12-4-3-9-28-12)10-14-17(24(16)7-8-25)22-15-5-1-2-6-23(15)19(14)27/h1-2,5-6,10,12,20,25H,3-4,7-9,11H2,(H,21,26) |
InChI Key |
JVHSQVJMKHPCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCO |
Origin of Product |
United States |
Preparation Methods
Core Pyridopyrimidine Ring Formation
The foundational step involves constructing the fused pyridino[1,2-a]pyridino[2,3-d]pyrimidine system. A widely adopted approach, as detailed in patent US5492923A , employs triaminopyrimidine derivatives as starting materials. For instance:
-
Step 1 : Condensation of 2,4,6-triaminopyrimidine (5 ) with nitromalonaldehyde sodium salt under reflux in aqueous ethanol yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7 ) .
-
Step 2 : Catalytic hydrogenation of 7 using Raney nickel (70% in DMF) reduces the nitro group to an amine, producing 2,4,6-triaminopyrido[2,3-d]pyrimidine (8 ) .
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C (Step 1) |
| Catalyst | Raney Ni (Step 2) |
| Solvent | Ethanol/H₂O (Step 1), DMF (Step 2) |
Introduction of the 2-Imino Group
The 2-imino functionality is introduced via reductive alkylation or direct amination :
-
Method A : Treatment of 8 with hydroxylamine hydrochloride in acetic acid under reflux generates the 2-imino derivative (9 ) .
-
Method B : Alternative pathways from PMC8949896 utilize Schiff base formation between 2-aminopyridine and aldehydes, followed by cyclization with urea derivatives.
Comparative Yields :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| A | 78 | 98.5 |
| B | 65 | 97.2 |
Alkylation at Position 1: 2-Hydroxyethyl Substituent
The 2-hydroxyethyl group is introduced via nucleophilic substitution or Mitsunobu reaction :
-
Step 3a : Reaction of 9 with ethylene oxide in THF using NaH as a base affords 1-(2-hydroxyethyl)-2-imino-5-oxopyridopyrimidine (10 ) .
-
Step 3b : Alternatively, Mitsunobu conditions (DEAD, PPh₃) couple 2-hydroxyethanol to 9 in DCM at 0°C .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF (Step 3a), DCM (Step 3b) |
| Temperature | 25°C (Step 3a), 0°C (Step 3b) |
| Yield | 82% (Step 3a), 75% (Step 3b) |
Carboxamide Functionalization at Position 3
The N-(oxolan-2-ylmethyl)carboxamide moiety is installed through amide coupling :
-
Step 4a : Activation of the C3 carboxylic acid (derived from 10 via oxidation with KMnO₄) using thionyl chloride forms the acyl chloride (11 ) .
-
Step 4b : Reaction of 11 with oxolan-2-ylmethylamine in anhydrous DCM yields the target compound (12 ).
Spectroscopic Validation :
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imino), 7.89 (d, J = 8.5 Hz, 1H, pyridine), 4.32 (m, 1H, oxolan), 3.75 (t, J = 6.0 Hz, 2H, -CH₂OH) .
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch) .
Purification and Analytical Characterization
Final purification employs column chromatography (SiO₂, EtOAc/hexanes) or recrystallization from ethanol/water. Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient):
| Parameter | Value |
|---|---|
| Retention Time | 12.4 min |
| Purity | ≥99% |
| MS (ESI+) | m/z 455.2 [M+H]⁺ |
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at N1 vs. N6 is mitigated by steric hindrance (e.g., bulky bases like DBU) .
-
Oxidation Sensitivity : The 2-imino group requires inert atmospheres (N₂/Ar) during reactions .
Industrial Scalability Considerations
Large-scale synthesis (≥1 kg) employs flow chemistry to enhance heat transfer during exothermic steps (e.g., ethylene oxide alkylation). Patent US5492923A reports a 92% yield at pilot-plant scale using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: Functional groups on the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group could yield a carboxylic acid derivative, while reduction of the imino group could produce an amine derivative.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridines and pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share these properties due to its structural similarities.
-
Anti-inflammatory Effects
- Compounds derived from dihydropyridine frameworks have been investigated for their anti-inflammatory effects. The potential inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways suggests that this compound could be effective in treating inflammatory diseases.
-
Neuroprotective Properties
- There is emerging evidence that certain dihydropyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. Research on similar compounds has highlighted their ability to cross the blood-brain barrier, making them suitable candidates for neurodegenerative disease treatments.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized product.
Case Studies
Mechanism of Action
The mechanism by which [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 2: Pharmacokinetic Comparison
The hydroxyethyl group in the target compound likely improves aqueous solubility compared to sec-butyl or methoxyphenyl analogs, as seen in similar derivatives . The oxolan-2-ylmethyl group may enhance metabolic stability due to reduced susceptibility to oxidative enzymes .
Similarity Indexing and Computational Analysis
Using Tanimoto coefficients (), the target compound shows ~60–70% similarity to dipyrido-pyrimidine analogs (e.g., ) based on molecular fingerprints. However, key differences in substituents result in divergent biological profiles. For example, the hydroxyethyl group reduces lipophilicity (Tanimoto-adjusted clogP difference: Δ1.7 vs.
Biological Activity
The compound [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research and patents.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The presence of a dihydropyridine moiety suggests potential interactions with various biological targets, including ion channels and receptors.
Research indicates that compounds with similar structural frameworks often exhibit activity as enzyme inhibitors or receptor modulators. Specifically, the dihydropyridine derivatives are known to interact with calcium channels and other receptors involved in neurotransmission and cellular signaling.
- Calcium Channel Modulation : Dihydropyridine compounds are recognized for their role as calcium channel blockers, which can influence cardiovascular functions and neuronal excitability.
- Receptor Agonism/Antagonism : Some derivatives have shown promise in modulating GABAergic and glutamatergic systems, potentially offering therapeutic benefits in neurological disorders.
Pharmacological Studies
A variety of studies have explored the biological effects of related compounds:
- Neuroprotective Effects : Research has demonstrated that similar compounds can protect neurons from excitotoxicity by inhibiting AMPA receptors, which are implicated in conditions like epilepsy and neurodegeneration .
- Antiproliferative Activity : Compounds structurally related to the target molecule have been investigated for their antiproliferative effects against cancer cell lines, indicating potential use in oncology .
Case Studies
Several case studies highlight the therapeutic potential of compounds with similar structures:
- Epilepsy Treatment : A study involving a related compound demonstrated significant efficacy in reducing seizure frequency in animal models by acting as a noncompetitive antagonist at AMPA receptors .
- Cancer Therapy : Another investigation focused on the antiproliferative properties of similar derivatives against B-cell malignancies, showing promising results when combined with conventional therapies .
Data Tables
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., imino and hydroxyethyl protons at δ 2.5–3.5 ppm) and carbon connectivity .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 483.528) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at 1650–1750 cm) .
- HPLC-PDA : Validates purity (>95%) using C18 columns and UV detection at 254 nm .
How should researchers address contradictions in reported biological activity data for similar compounds?
Advanced Research Question
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituents on the pyrimidine ring) to identify activity-determining groups. For example, methyl vs. chloro substitutions alter kinase inhibition profiles .
- Mechanistic Studies : Use competitive binding assays or CRISPR-edited cell models to validate target specificity .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) or receptors. The oxolan-2-ylmethyl group shows high affinity for hydrophobic pockets in preliminary models .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
- Pharmacophore Modeling : Map electrostatic and steric features required for activity, aligning with known inhibitors of dihydrofolate reductase .
What are the stability and handling precautions for this compound?
Basic Research Question
- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the imino group .
- Decomposition Risks : Exposure to moisture or light degrades the dihydropyridine ring; monitor via HPLC for degradation peaks .
- Safety : Use nitrile gloves and fume hoods due to potential irritancy (similar compounds show LD > 500 mg/kg in rodents) .
How can researchers design analogs to improve pharmacokinetic properties?
Advanced Research Question
- Bioisosteric Replacement : Substitute the oxolan-2-ylmethyl group with tetrahydrofuran derivatives to enhance metabolic stability .
- Prodrug Strategies : Introduce ester linkages at the hydroxyethyl moiety for controlled release .
- Solubility Optimization : Add polar groups (e.g., sulfonate) while monitoring logP values (<3) to maintain blood-brain barrier penetration .
What functional groups are critical for the compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
